N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
Description
N-{4-[(4-Oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a phenylacetamide group via an acetyl bridge. The structural features of this compound—such as the electron-deficient quinazolinone ring and the acetamide side chain—make it a versatile scaffold for chemical modifications to optimize biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[4-[2-(4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)20-14-8-6-13(7-9-14)17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
LSDHMOWGOZIILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves the alkylation of quinazolin-4(3H)-one with α-chlorocarboxylic acid anilides. The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (110-120°C) for approximately 2 hours . The target compound is then isolated by filtration, evaporation of the solvent, and recrystallization from a suitable solvent such as DMF or isopropanol .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity due to its functional groups, including nucleophilic nitrogen atoms and electrophilic carbonyl groups:
2.1 Electrophilic Substitution
Reactions with electrophiles (e.g., halogens) occur at the quinazolinone ring’s nitrogen atoms, facilitated by their nucleophilic nature.
2.2 Amidation and Acetylation
The acetamide group undergoes further reactions:
-
Hydrolysis : Under acidic/basic conditions, leading to carboxylic acid derivatives.
-
Amide coupling : Reacts with coupling agents (e.g., DCC) to form bioconjugates .
2.3 Substitution Reactions
Examples include:
-
Halogenation : Introduces halogen substituents (e.g., chlorine, fluorine) at the quinazolinone ring, altering biological activity .
-
Piperazine substitution : Reaction with piperazine under reflux conditions to form piperazinyl derivatives .
Stability and Reaction Conditions
The compound’s stability is influenced by:
-
pH : Hydrolysis of the amide group occurs under extreme acidic/basic conditions.
-
Temperature : Optimal synthesis conditions involve refluxing at 30–40°C to ensure high yields .
-
Solvent choice : Polar protic solvents (e.g., ethanol) enhance reaction rates compared to non-polar solvents.
Table 2: Stability Factors
| Parameter | Impact on Stability |
|---|---|
| High pH | Promotes amide hydrolysis |
| Elevated temperature | Accelerates side reactions |
| Aqueous conditions | May induce decomposition |
Comparative Analysis with Related Compounds
Structural analogs exhibit varied reactivity due to substituent effects:
Table 3: Reactivity of Quinazolinone Derivatives
Research Findings
-
Biological applications : The compound’s synthesis and reactivity are foundational for developing anticancer and antimicrobial agents, as evidenced by its participation in kinase inhibition and DNA interaction studies .
-
Optimization : Reflux conditions with ethanol and glacial acetic acid are critical for maximizing yields while minimizing by-products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Substitutions on the Quinazolinone Ring
- This compound is studied for its structural uniqueness but lacks explicit activity data . 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (): The 6-chloro and 4-isopropylphenyl groups may improve lipophilicity, aiding membrane permeability in antimicrobial applications .
Modifications on the Acetamide Side Chain
Phenyl Group Variations :
- N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) (): The 2-hydroxy-4-methylphenyl group improves hydrogen-bonding capacity, which may enhance solubility and target affinity. Yield: 38%, m.p. 242–244°C .
- N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (): The 3-hydroxyphenyl substituent could modulate antioxidant or anti-inflammatory activity through radical scavenging .
Piperazine and Chloroacetyl Derivatives :
Physicochemical Properties
Key data from synthesized analogs:
Activity Comparison
Biological Activity
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H17N3O3
- Molecular Weight : 383.4 g/mol
The structure features a quinazoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves amidation reactions. Research indicates that various synthetic approaches can be employed to create derivatives of quinazoline, including the use of acetic anhydride or acetyl chloride in the presence of amines to form the amide bond .
Anticancer Properties
Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound. A notable study demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The most active derivatives showed IC50 values in the nanomolar range, indicating potent activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 | 1160 |
| Compound B | MCF-7 | 11,680 |
| Compound C | HT-29 | 1120 |
These findings suggest that modifications to the quinazoline structure can enhance its cytotoxic effects against cancer cells.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of quinazoline derivatives. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study indicated that certain oxoquinolizine derivatives displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- VEGFR Inhibition : Some quinazoline derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- HDAC Inhibition : Certain compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression related to cancer progression .
- DNA Interaction : The binding affinity to DNA gyrase suggests a mechanism similar to fluoroquinolones, potentially disrupting bacterial DNA replication .
Case Studies
- Anticancer Activity : A study by Khaled El-Adl et al. evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that specific modifications led to enhanced potency against various cancer cell lines, establishing a correlation between structural features and biological efficacy .
- Antimicrobial Efficacy : Research on oxoquinolizine derivatives demonstrated their effectiveness against resistant bacterial strains, indicating their potential as new therapeutic agents in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
